molecular formula C21H14ClN3O5 B12453618 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

Cat. No.: B12453618
M. Wt: 423.8 g/mol
InChI Key: CMDJQHHFCYUHLQ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the nitro, methoxy, and chlorophenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzoxazole ring through a cyclization reaction. The nitro and methoxy groups are introduced via nitration and methylation reactions, respectively. The chlorophenyl group is incorporated through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide: Similar structure with an ethoxy group instead of a methoxy group.

    N-(3-chlorophenethyl)-4-nitrobenzamide: Contains a nitrobenzamide moiety with a chlorophenethyl group.

Uniqueness

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring system, along with the nitro, methoxy, and chlorophenyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H14ClN3O5

Molecular Weight

423.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O5/c1-29-19-7-5-12(10-17(19)25(27)28)20(26)23-15-6-8-18-16(11-15)24-21(30-18)13-3-2-4-14(22)9-13/h2-11H,1H3,(H,23,26)

InChI Key

CMDJQHHFCYUHLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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